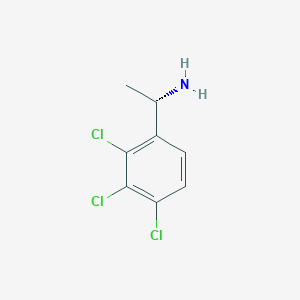
(1S)-1-(2,3,4-trichlorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,3,4-trichlorophenyl)ethanamine: is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,3,4-trichlorobenzaldehyde.
Reduction: The aldehyde group of 2,3,4-trichlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S)-1-(2,3,4-trichlorophenyl)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1S)-1-(2,3,4-trichlorophenyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2,3,4-trichlorophenyl)ethanamine: A stereoisomer with similar chemical properties but different biological activities.
(1S)-1-(2,4,5-trichlorophenyl)ethanamine: A compound with a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Uniqueness: (1S)-1-(2,3,4-trichlorophenyl)ethanamine is unique due to its specific substitution pattern and stereochemistry, which influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8Cl3N |
|---|---|
Molekulargewicht |
224.5 g/mol |
IUPAC-Name |
(1S)-1-(2,3,4-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
UQXMKRKFGMFXPO-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















